"1-Biphenyl-2-Ylmethanamine" synthesis pathways
"1-Biphenyl-2-Ylmethanamine" synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-Biphenyl-2-Ylmethanamine
Introduction
1-Biphenyl-2-ylmethanamine, also known as 2-(aminomethyl)biphenyl, is a significant chemical intermediate in organic synthesis. Its structural motif, featuring a biaryl backbone with a reactive primary amine on a methylene spacer, makes it a valuable building block for more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds, including highly substituted fluorenones, and is explored in the development of pharmacologically active agents.[1] This guide provides a detailed overview of the primary synthetic pathways to 1-Biphenyl-2-ylmethanamine, complete with experimental protocols, comparative data, and process visualizations for researchers and professionals in drug development.
Core Synthesis Pathways
The synthesis of 1-Biphenyl-2-ylmethanamine predominantly relies on modern cross-coupling reactions to construct the core biphenyl structure, followed by functional group manipulation to install the aminomethyl moiety. The most prevalent and efficient method involves a Suzuki cross-coupling reaction.
Pathway 1: Suzuki Coupling Followed by Functional Group Transformation
This is the most direct and widely applicable route, starting from commercially available ortho-substituted benzene derivatives and phenylboronic acid.[1] The strategy can be executed via two primary variations depending on the starting functional group: a nitrile or an aldehyde.
Variation A: Via 2-Cyanobiphenyl Intermediate
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Step 1: Suzuki Coupling: 2-Bromobenzonitrile is coupled with phenylboronic acid in the presence of a palladium catalyst and a base to form 2-cyanobiphenyl ([1,1'-biphenyl]-2-carbonitrile).
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Step 2: Nitrile Reduction: The resulting nitrile is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Variation B: Via 2-Biphenylcarbaldehyde Intermediate
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Step 1: Suzuki Coupling: 2-Bromobenzaldehyde is coupled with phenylboronic acid under standard Suzuki conditions to yield 2-biphenylcarbaldehyde.
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Step 2: Reductive Amination: The aldehyde is converted to the final amine via reductive amination. This involves forming an imine with an ammonia source, which is then reduced in situ.
Pathway 2: Synthesis from 2-Methylbiphenyl
An alternative route begins with 2-methylbiphenyl, which can be functionalized at the methyl position.
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Step 1: Radical Halogenation: The methyl group of 2-methylbiphenyl is halogenated, typically using N-bromosuccinimide (NBS) with a radical initiator, to form 2-(bromomethyl)biphenyl.
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Step 2: Nucleophilic Substitution: The resulting benzylic bromide is a reactive electrophile. The amine can be introduced via several methods, such as the Gabriel synthesis (reaction with potassium phthalimide followed by hydrolysis) or direct amination with ammonia.
Data Presentation
The following table summarizes the key transformations and typical yields reported in the literature for analogous reactions, providing a basis for comparison between the synthetic pathways.
| Step | Reaction Type | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| 1A | Suzuki Coupling | Aryl Halide, Arylboronic Acid | Biaryl Compound | Pd Catalyst, Base | 70-95% | [2][3] |
| 2A | Nitrile Reduction | Aryl Nitrile | Arylmethylamine | LiAlH₄ or H₂/Catalyst | 70-90% | General |
| 2B | Reductive Amination | Aryl Aldehyde | Arylmethylamine | NH₃/NH₄OAc, NaBH₃CN | 60-85% | [1] |
| 1C | Radical Bromination | Aryl Methane | Arylmethyl Bromide | NBS, AIBN/BPO | 60-80% | General |
| 2C | Gabriel Synthesis | Arylmethyl Halide | Arylmethylamine | 1. K-Phthalimide 2. N₂H₄ | 70-90% | General |
Experimental Protocols
Protocol 1: Synthesis via Suzuki Coupling and Nitrile Reduction
This protocol is a representative procedure based on established methodologies for Suzuki couplings and subsequent nitrile reductions.[1][2]
Step A: Synthesis of [1,1'-Biphenyl]-2-carbonitrile
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Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzonitrile (10.0 g, 54.9 mmol), phenylboronic acid (8.04 g, 66.0 mmol), and potassium carbonate (22.8 g, 165 mmol).
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Solvent Addition: Add a 3:1 mixture of Toluene/Water (120 mL).
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Degassing: Bubble nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen.
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.27 g, 1.1 mmol, 2 mol%).
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Reaction: Heat the mixture to reflux (approximately 90-95 °C) and maintain for 12 hours with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
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Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
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Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield [1,1'-biphenyl]-2-carbonitrile as a white solid.
Step B: Synthesis of 1-Biphenyl-2-Ylmethanamine
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Setup: To a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of [1,1'-biphenyl]-2-carbonitrile (8.0 g, 44.6 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).
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Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (2.54 g, 66.9 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours.
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Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (2.5 mL), 15% aqueous NaOH (2.5 mL), and then water again (7.5 mL). A granular precipitate should form.
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Workup: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF (3 x 30 mL).
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Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in diethyl ether and extract with 1 M HCl. Basify the aqueous layer with 6 M NaOH until pH > 12 and extract with diethyl ether (3 x 50 mL). Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to afford 1-Biphenyl-2-ylmethanamine.
References
- 1. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
